molecular formula C7H9N3O4 B2684314 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1005669-62-4

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2684314
CAS No.: 1005669-62-4
M. Wt: 199.166
InChI Key: WCWIOBFYLVTFFO-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the pyrazole-butanoic acid bond. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogenation catalysts.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation catalysts like palladium on carbon or chemical reducing agents such as sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amino derivatives, and higher oxidation state compounds. These products can be further utilized in different applications, including pharmaceuticals and materials science.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-4-yl)butanoic acid: Similar structure but lacks the nitro group.

    2-(4-nitro-1H-pyrazol-1-yl)acetic acid: Similar structure but with a shorter carbon chain.

    2-(4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a different carbon chain length.

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the nitro group and the butanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The nitro group enhances its reactivity and potential biological activities, while the butanoic acid moiety provides additional functionalization possibilities.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-6(7(11)12)9-4-5(3-8-9)10(13)14/h3-4,6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWIOBFYLVTFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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